molecular formula C4H5Cl B1585787 4-Chloro-1-butyne CAS No. 51908-64-6

4-Chloro-1-butyne

Cat. No.: B1585787
CAS No.: 51908-64-6
M. Wt: 88.53 g/mol
InChI Key: SCALDUUTBUBDKM-UHFFFAOYSA-N
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Description

4-Chloro-1-butyne is an organic compound with the molecular formula C₄H₅Cl. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its reactivity and versatility in organic synthesis, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-1-butyne can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with thionyl chloride, resulting in the substitution of the hydroxyl group with a chlorine atom. The reaction typically occurs under anhydrous conditions to prevent the formation of by-products.

Industrial Production Methods: In an industrial setting, this compound is often produced via the chlorination of 1-butyne. This process involves the addition of chlorine gas to 1-butyne in the presence of a catalyst, such as iron(III) chloride, to facilitate the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-butyne undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or alkoxides, leading to the formation of different substituted alkynes.

    Addition Reactions: The triple bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles, resulting in the formation of dihaloalkanes or haloalkenes.

    Oxidation and Reduction: The compound can be oxidized to form carbonyl compounds or reduced to yield alkenes or alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or sodium alkoxides are commonly used under basic conditions.

    Addition Reactions: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) are used under ambient or slightly elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.

Major Products:

    Nucleophilic Substitution: Substituted alkynes with various functional groups.

    Addition Reactions: Dihaloalkanes, haloalkenes.

    Oxidation and Reduction: Carbonyl compounds, alkenes, alkanes.

Scientific Research Applications

4-Chloro-1-butyne has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.

    Medicine: this compound is utilized in the development of potential therapeutic agents, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is employed in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-butyne involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon-carbon triple bond more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate in the formation of more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.

Comparison with Similar Compounds

    1-Butyne: A simple alkyne with a carbon-carbon triple bond but without the chlorine substituent.

    4-Bromo-1-butyne: Similar to 4-Chloro-1-butyne but with a bromine atom instead of chlorine.

    Propargyl Chloride: An alkyne with a chlorine substituent on the terminal carbon.

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a carbon-carbon triple bond. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis. The chlorine atom enhances the electrophilicity of the triple bond, facilitating various nucleophilic substitution and addition reactions that are not as readily achievable with other alkynes.

Properties

IUPAC Name

4-chlorobut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl/c1-2-3-4-5/h1H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCALDUUTBUBDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199873
Record name 4-Chloro-1-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51908-64-6
Record name 4-Chloro-1-butyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051908646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-1-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorobut-1-yne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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